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Compound of Interest

Compound Name: Ethyl 2-fluoroacetoacetate

Cat. No.: B073962 Get Quote

The compound assigned CAS number 1522-41-4 is Ethyl 2-fluoroacetoacetate. It is a

fluorinated β-keto ester utilized as a versatile building block in organic synthesis.

Molecular Formula and Weight
Molecular Formula: C₆H₉FO₃

Molecular Weight: 148.13 g/mol

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-fluoroacetoacetate is presented

in the table below.

Property Value

Alternate Names
2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-

fluoro-3-oxobutanoate

Appearance Transparent, colorless liquid

Boiling Point 183 °C

Flash Point 90 °C (194 °F)

Density 1.181 g/mL at 25°C
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Applications in Synthesis
Ethyl 2-fluoroacetoacetate serves as a crucial intermediate in the synthesis of more complex

molecules, particularly in the pharmaceutical, materials science, and agrochemical industries.

The presence of the fluorine atom can significantly enhance the biological activity and

metabolic stability of the final products. Its applications include the development of novel

therapeutic agents, the creation of advanced pesticides with improved efficacy, and the

incorporation into polymers to enhance chemical resistance and durability.

Part 2: The 1-(2-Methoxyphenyl)piperazine Scaffold:
A Privileged Core in CNS Drug Discovery
The arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine core, is

recognized as a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure

that allows for modifications to achieve desired potency, selectivity, and pharmacokinetic

properties for a wide range of biological targets, particularly G protein-coupled receptors

(GPCRs) in the central nervous system (CNS). This section provides an in-depth guide for

researchers and drug development professionals on this critical chemical entity.

Core Compound: 1-(2-Methoxyphenyl)piperazine
CAS Number: 35386-24-4

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

Physicochemical and Structural Data
The properties of the 1-(2-methoxyphenyl)piperazine core are fundamental to its role in drug

design.
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Property Value

Synonyms
o-Methoxyphenylpiperazine, N-(2-

Methoxyphenyl)piperazine

Appearance Off-white solid or liquid

Melting Point 35-40 °C

Boiling Point 130-133 °C at 0.1 mmHg

Density 1.095 g/mL at 25 °C

Solubility
Soluble in chloroform, ethyl acetate, and

methanol. Insoluble in water.

Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride
1-(2-Methoxyphenyl)piperazine is often synthesized and used as its hydrochloride salt to

improve handling and solubility. There are several synthetic routes, with a common one

involving the cyclization of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

This protocol outlines a general procedure for the synthesis of 1-(2-methoxyphenyl)piperazine

hydrochloride from o-methoxyaniline.

Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride

In a suitable reaction vessel, diethanolamine is reacted with sulfuryl chloride in chloroform.

The reaction is typically performed at 25-30°C with controlled addition.

The resulting product, bis(2-chloroethyl)amine hydrochloride, is isolated as a white

crystalline solid.

Step 2: Condensation and Cyclization

A mixture of o-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1

equivalent), and a suitable base such as potassium carbonate is heated in a high-boiling
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solvent like diethyleneglycol monomethyl ether or n-butanol.

The reaction is typically carried out at elevated temperatures (e.g., 150°C) for several hours

(e.g., 12 hours).

The progress of the reaction should be monitored by an appropriate technique, such as Thin

Layer Chromatography (TLC).

Step 3: Isolation and Purification of the Hydrochloride Salt

Upon completion, the reaction mixture is cooled to room temperature.

The product is precipitated by the addition of a solvent in which it is insoluble, such as diethyl

ether, to a solution of the crude product in a minimal amount of a solvent like methanol.

The precipitate is collected by filtration, washed with diethyl ether, and dried to yield 1-(2-

methoxyphenyl)piperazine hydrochloride.

Starting Materials

Reaction
Product

o-Methoxyaniline

Condensation & Cyclization
(High Temperature, Base)

Bis(2-chloroethyl)amine HCl

1-(2-Methoxyphenyl)piperazine HCl

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Role in Drug Development: A Scaffold for CNS-Active
Agents
The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of drugs

targeting CNS disorders, including schizophrenia, depression, and anxiety. Its derivatives are
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known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and

dopamine (D₂) receptors.

Arylpiperazine derivatives exhibit a wide range of pharmacological activities, often acting as

antagonists or partial agonists at 5-HT₁ₐ and 5-HT₂ₐ receptors, and as antagonists at D₂

receptors. This "multi-target" profile is a key feature of many atypical antipsychotic drugs.

5-HT₁ₐ Receptor Antagonism: 1-(2-Methoxyphenyl)piperazine is a known antagonist of the 5-

HT₁ₐ receptor. For example, the well-characterized antagonist NAN-190 (1-(2-

methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is built upon this core. Antagonism at

postsynaptic 5-HT₁ₐ receptors can modulate downstream signaling pathways, influencing

neuronal excitability.

Interaction with D₂ Receptors: The clinical efficacy of many antipsychotic drugs is linked to

their ability to block D₂ dopamine receptors. The arylpiperazine moiety is a key

pharmacophore for achieving high affinity for D₂ receptors.

Modulation of 5-HT₂ₐ Receptors: Interaction with 5-HT₂ₐ receptors is another hallmark of

atypical antipsychotics, and derivatives of 1-(2-methoxyphenyl)piperazine can be designed

to have specific affinities for this receptor subtype.

The interplay between these receptor interactions is crucial for the therapeutic effects and side-

effect profiles of drugs derived from this scaffold.
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Caption: Multi-target receptor interactions of arylpiperazine derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-
HT₁ₐ Receptor Affinity
To characterize the binding affinity of novel derivatives of 1-(2-methoxyphenyl)piperazine for

the 5-HT₁ₐ receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₁ₐ receptor.

Materials:

Membrane preparation from cells expressing the human 5-HT₁ₐ receptor.

Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).
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Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Test compound (novel arylpiperazine derivative) at various concentrations.

96-well plates, filter mats (e.g., GF/C), and a scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and

the membrane preparation.

Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For

determining non-specific binding, add a high concentration of unlabeled 5-HT.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to

separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the

radioactivity in a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the test compound

concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff

equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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